Methyl 6-bromoindoline-2-carboxylate

Description

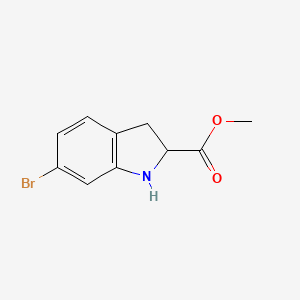

Methyl 6-bromoindoline-2-carboxylate is a brominated indoline derivative featuring a methyl ester group at position 2 and a bromine substituent at position 6 of the bicyclic indoline scaffold. Indoline, a saturated analog of indole, contains a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The bromine atom and ester group render this compound a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula |

C10H10BrNO2 |

|---|---|

Molecular Weight |

256.10 g/mol |

IUPAC Name |

methyl 6-bromo-2,3-dihydro-1H-indole-2-carboxylate |

InChI |

InChI=1S/C10H10BrNO2/c1-14-10(13)9-4-6-2-3-7(11)5-8(6)12-9/h2-3,5,9,12H,4H2,1H3 |

InChI Key |

GCLXWFJBKONAAS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CC2=C(N1)C=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Steps

6-Bromoindole or 6-bromoindoline derivatives are commonly used as starting materials. These can be synthesized via diazotization and bromination of appropriately substituted anilines or through direct bromination of indole derivatives under controlled conditions.

The carboxyl group at the 2-position is introduced or already present in the starting material, often as 6-bromoindole-2-carboxylic acid or its esters.

Regioselective Bromination

Regioselective bromination at the C6 position is achieved using brominating agents such as N-bromo-succinimide (NBS) or molecular bromine under carefully controlled conditions to avoid polybromination.

For example, methyl indolyl-3-acetate can be regioselectively brominated to yield methyl 6-bromoindolyl-3-acetate with an overall yield of approximately 68% over three steps.

The use of protecting groups or methylation at the nitrogen can influence regioselectivity and prevent undesired side reactions.

Esterification of Carboxylic Acid

The carboxyl group at the 2-position is esterified typically by treatment with methanol in the presence of an acid catalyst such as concentrated sulfuric acid, converting 6-bromoindole-2-carboxylic acid to methyl 6-bromoindole-2-carboxylate.

This esterification is generally performed under mild conditions to preserve the bromine substituent and avoid hydrolysis or side reactions.

Buchwald–Hartwig Amination (Optional Functionalization)

- In some synthetic routes, after esterification, further functionalization at the C6 position is performed via Buchwald–Hartwig amination catalyzed by palladium acetate to introduce substituted anilines or amines, although this is more relevant for derivative synthesis rather than the parent methyl 6-bromoindoline-2-carboxylate.

The diazotization-bromination approach to 6-bromoindole synthesis is preferred for scalability and availability of reagents.

Esterification under acidic methanol conditions is efficient and preserves the bromine substituent.

Regioselective bromination requires careful control of reagent equivalents and reaction time to prevent overbromination; methylation of the nitrogen can improve selectivity.

Cross-coupling reactions (e.g., Buchwald–Hartwig) are used for further functionalization but add complexity and require optimization of catalysts and bases.

The preparation of this compound involves a combination of regioselective bromination and esterification steps starting from indole or indoline derivatives. The most reliable and scalable methods employ diazotization-bromination for the 6-bromoindole core, followed by acid-catalyzed esterification. Regioselectivity and yield optimization are critical, with N-bromo-succinimide and controlled reaction conditions being effective for selective bromination. Further functionalization via palladium-catalyzed amination is possible but adds synthetic complexity. These methods are well-documented in recent literature and provide a robust foundation for producing this compound for pharmaceutical and synthetic applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromoindoline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the bromo group to other functional groups.

Substitution: The bromo group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of de-brominated or other reduced products.

Substitution: Formation of substituted indoline derivatives.

Scientific Research Applications

Methyl 6-bromoindoline-2-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development.

Mechanism of Action

The mechanism of action of methyl 6-bromoindoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between Methyl 6-bromoindoline-2-carboxylate and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Bromine Position | Heterocycle Type | Key Structural Features |

|---|---|---|---|---|---|---|

| This compound | N/A | C₁₀H₁₀BrNO₂ | 256.10 | 6 | Indoline (saturated) | Saturated bicyclic ring; methyl ester |

| Methyl 6-bromo-1H-indole-2-carboxylate | 372089-59-3 | C₁₀H₈BrNO₂ | 254.08 | 6 | Indole (unsaturated) | Aromatic indole core; methyl ester |

| Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate | 1260383-49-0 | C₁₁H₁₀BrNO₂ | 268.11 | 4 | Indole (unsaturated) | Bromine at position 4; additional methyl group |

| Methyl 6-bromopyridine-2-carboxylate | 26218-75-7 | C₇H₆BrNO₂ | 216.03 | 6 | Pyridine | Monocyclic aromatic ring; methyl ester |

Key Observations :

- Bromine Position : Bromine at position 6 (vs. 4 in some indole analogs) may influence electronic effects, directing further functionalization (e.g., Suzuki coupling) to specific positions .

Brominated Indole vs. Indoline Derivatives

- Indole Derivatives : Methyl 6-bromo-1H-indole-2-carboxylate (CAS 372089-59-3) is widely used in cross-coupling reactions (e.g., Buchwald-Hartwig amination) due to the reactivity of the bromine atom on the aromatic indole ring. Its unsaturated structure facilitates π-π stacking in drug discovery .

- Indoline Derivatives : The saturated indoline scaffold in this compound may enhance metabolic stability in pharmaceuticals, as saturation reduces susceptibility to oxidative degradation .

Pyridine Analogs

Methyl 6-bromopyridine-2-carboxylate (CAS 26218-75-7) exhibits distinct reactivity due to pyridine’s electron-deficient ring, making it a candidate for nucleophilic aromatic substitution. Its smaller size may improve bioavailability in agrochemical applications compared to bulkier indoline/indole derivatives .

Physicochemical Properties

While direct data on this compound is scarce, trends from analogs suggest:

- Melting Point : Brominated indoles (e.g., Methyl 6-bromo-1H-indole-2-carboxylate) typically exhibit melting points >100°C due to strong intermolecular interactions, whereas pyridine analogs may have lower melting points .

- Lipophilicity (LogP) : Indoline derivatives are expected to have higher LogP values than pyridine analogs due to increased hydrocarbon content, impacting membrane permeability in drug design .

Biological Activity

Methyl 6-bromoindoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Overview of this compound

This compound is an indole derivative characterized by the presence of a bromine atom at the 6-position of the indole ring and a carboxylate functional group. Indole derivatives are well-known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties. The unique structural features of this compound enhance its binding affinity to various biological targets, making it a valuable candidate for drug development.

Anticancer Properties

Research has indicated that this compound exhibits potent anticancer activity. A study demonstrated that this compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of key signaling pathways associated with tumor growth and survival .

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 3.8 | Cell cycle arrest at G1 phase |

| A549 (Lung Cancer) | 4.5 | Inhibition of PI3K/Akt pathway |

Antimicrobial Activity

This compound has also shown promising antimicrobial properties, particularly against mycobacterial species. A study evaluated its effectiveness against several strains, including Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM). The compound demonstrated selective inhibition without significant cytotoxicity to human cells .

Table 2: Antimicrobial Activity Against Mycobacterial Strains

| Mycobacterial Strain | MIC (µg/mL) | Selectivity Index |

|---|---|---|

| M. tuberculosis | 0.25 | >100 |

| M. abscessus | 0.5 | >50 |

| M. avium | 1.0 | >30 |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The presence of the bromine atom enhances its lipophilicity, allowing for better membrane penetration and receptor binding. The carboxylate group plays a crucial role in forming hydrogen bonds with target proteins, facilitating the modulation of various signaling pathways.

Case Studies

- Study on Anticancer Mechanism : A recent investigation into the anticancer effects revealed that this compound activates caspase pathways leading to apoptosis in cancer cells. The study utilized flow cytometry to assess cell death rates and confirmed the compound's efficacy in inducing apoptosis through mitochondrial pathways .

- Antimicrobial Efficacy : Another study focused on the compound's interaction with mycobacterial cell membranes, demonstrating that it disrupts membrane integrity, leading to cell lysis. This was evidenced by changes in membrane permeability assays conducted on M. tuberculosis.

Future Directions

The promising biological activities of this compound suggest potential applications in drug development for cancer therapy and treatment of mycobacterial infections. Ongoing research aims to optimize its pharmacokinetic properties and explore combination therapies to enhance therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.